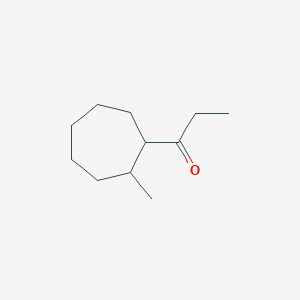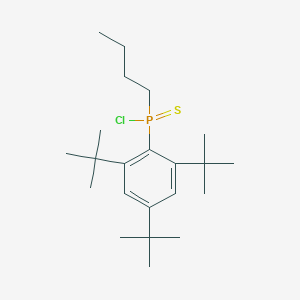![molecular formula C14H9NO6 B14377129 2-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-91-7](/img/structure/B14377129.png)
2-[(3-Nitrobenzoyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both a nitro group and a benzoic acid moiety
Métodos De Preparación
The synthesis of 2-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of benzoic acid at low temperatures, which produces 3-nitrobenzoic acid as a major product . This intermediate can then be further reacted to form the desired compound. Industrial production methods often involve the use of nitric acid and sulfuric acid mixtures to achieve the nitration process efficiently .
Análisis De Reacciones Químicas
2-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and other proteins. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-[(3-Nitrobenzoyl)oxy]benzoic acid include:
2-Nitrobenzoic acid: Similar in structure but lacks the ester linkage.
3-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Chloro-3-nitrobenzoic acid: Contains a chlorine atom in addition to the nitro group, leading to different chemical properties
This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89882-91-7 |
|---|---|
Fórmula molecular |
C14H9NO6 |
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
2-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,16,17) |
Clave InChI |
KGIQVMGZTKFLFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)

![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
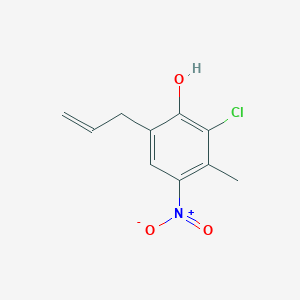
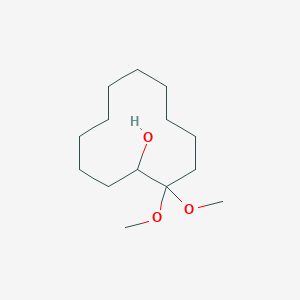


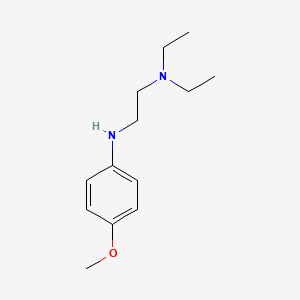
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
